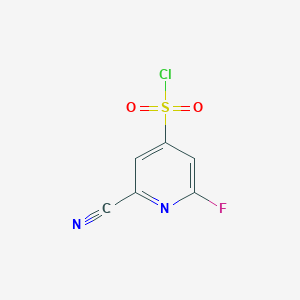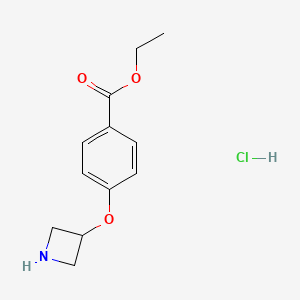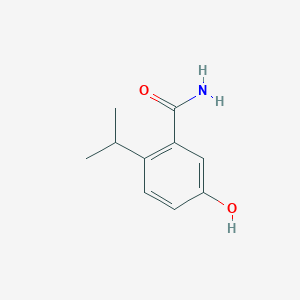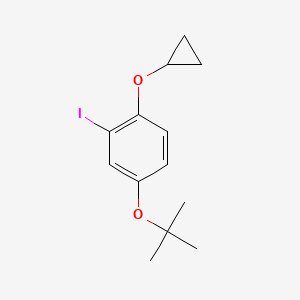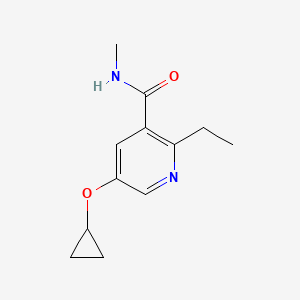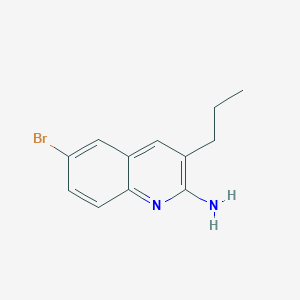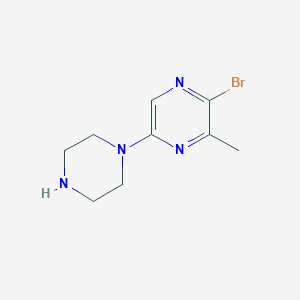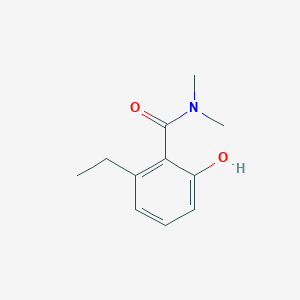
3-Hydroxypyridine-2,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypyridine-2,5-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions and a hydroxyl group at the 3 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Hydroxypyridine-2,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 3-hydroxypyridine derivatives. For example, the oxidation of 3-hydroxypyridine with manganese dioxide can yield this compound . Another method involves the use of bio-based furfural as a starting material, which is converted to 3-hydroxypyridine through a catalytic process involving Raney iron and ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve the use of solvents, temperature control, and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification reactions.
Major Products
Oxidation: 3-Hydroxypyridine-2,5-dicarboxylic acid.
Reduction: 3-Hydroxypyridine-2,5-dimethanol.
Substitution: 3-Hydroxy-2,5-dicarbalkoxypyridine.
Scientific Research Applications
3-Hydroxypyridine-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxypyridine-2,5-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
3-Hydroxypyridine-2,5-dicarbaldehyde can be compared with other pyridinecarboxaldehydes, such as:
Picolinaldehyde (Pyridine-2-carboxaldehyde): Contains an aldehyde group at the 2 position.
Nicotinaldehyde (Pyridine-3-carboxaldehyde): Contains an aldehyde group at the 3 position.
Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Contains an aldehyde group at the 4 position.
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
3-hydroxypyridine-2,5-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-7(11)6(4-10)8-2-5/h1-4,11H |
InChI Key |
PNEIPFMGGFFDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


